molecular formula C9H9ClN2O2 B11888196 Methyl 6-chloro-1,5-dihydroimidazo[1,2-A]pyridine-8-carboxylate

Methyl 6-chloro-1,5-dihydroimidazo[1,2-A]pyridine-8-carboxylate

Katalognummer: B11888196
Molekulargewicht: 212.63 g/mol
InChI-Schlüssel: SCQTZTCKKIPZRB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-chloro-1,5-dihydroimidazo[1,2-A]pyridine-8-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-1,5-dihydroimidazo[1,2-A]pyridine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetic acid derivatives, followed by cyclization in the presence of a base. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-chloro-1,5-dihydroimidazo[1,2-A]pyridine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce the fully reduced imidazo[1,2-a]pyridine derivatives. Substitution reactions can lead to a variety of substituted imidazo[1,2-a]pyridine compounds .

Wissenschaftliche Forschungsanwendungen

Methyl 6-chloro-1,5-dihydroimidazo[1,2-A]pyridine-8-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl 6-chloro-1,5-dihydroimidazo[1,2-A]pyridine-8-carboxylate involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it may inhibit key enzymes or disrupt cellular processes essential for the survival of microorganisms. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 6-chloro-1,5-dihydroimidazo[1,2-A]pyridine-8-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl ester and chloro substituent can enhance its interactions with biological targets and improve its pharmacokinetic properties .

Eigenschaften

Molekularformel

C9H9ClN2O2

Molekulargewicht

212.63 g/mol

IUPAC-Name

methyl 6-chloro-1,5-dihydroimidazo[1,2-a]pyridine-8-carboxylate

InChI

InChI=1S/C9H9ClN2O2/c1-14-9(13)7-4-6(10)5-12-3-2-11-8(7)12/h2-4,11H,5H2,1H3

InChI-Schlüssel

SCQTZTCKKIPZRB-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C2NC=CN2CC(=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.